5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole
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Overview
Description
5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrazole ring, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the piperidine, pyrazole, and benzoxazole derivatives. These components are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl)
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
What sets 5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with enhanced properties and functionalities.
Properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-26-14-19(13-24-26)18-8-5-11-27(15-18)23(28)17-9-10-21-20(12-17)22(29-25-21)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14,18H,5,8,11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGURROKIDUSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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